Di-t-butylacetylene
Overview
Description
Di-t-butylacetylene, also known as 2,2,5,5-Tetramethyl-3-hexyne, is an organic compound with the molecular formula C10H18 . It has an average mass of 138.250 Da and a monoisotopic mass of 138.140854 Da .
Molecular Structure Analysis
The Di-t-butylacetylene molecule contains a total of 27 bonds. There are 9 non-H bonds, 1 multiple bond, and 1 triple bond . The 2D chemical structure image of Di-t-butylacetylene is also called skeletal formula, which is the standard notation for organic molecules .Scientific Research Applications
Polymerization Catalyzed by MoCl5 and WCl6 : Di-t-butylacetylene can be polymerized using MoCl5 and WCl6 as catalysts. The resulting polymer, poly(t-butylacetylene), has high molecular weight and is soluble in nonpolar solvents. This polymerization process is influenced by the choice of solvents and catalysts, allowing control over the geometric structure of the polymer (Masuda, Okano, Kuwane, & Higashimura, 1980).
Reactions with S2Cl2 : Di-t-butylacetylene reacts with S2Cl2 to form compounds like 2,2,5,5-tetramethyl-4-oxo-3-hexanethione and 2,3-di-t-butylthiirene 1-oxide. This reaction is notable for the unexpected formation of α-oxothioketones, thiirene 1-oxides, and 1,2-dithietes (Nakayama, Takahashi, Watanabe, Sugihara, & Ishii, 2000).
Steric Strains in Hydrogenation : Di-t-butylacetylene's hydrogenation on PdSiO2 and PtSiO2 is influenced by steric strains. The hydrogenation process of acetylenes and olefins, including di-t-butylacetylene, involves complex interactions and strain relief during the conversion to alkanes (Kung & Burwell, 1980).
Characterization as IR-Probe Molecules : Di-t-butylacetylene has been used as a probe molecule in infrared spectroscopy for characterizing the basicity of materials like MgO. This approach helps understand the adsorption interactions of acetylenes on various surfaces (Mordenti, Grotz, & Knözinger, 2001).
Radiation Effects on Polyacetylenes : The effects of γ-ray irradiation on polyacetylenes, including poly(t-butylacetylene), were explored. The study found that the radiolysis of polyacetylenes is significantly influenced by the type of substituents used (Higashimura, Tang, Masuda, Yamaoka, & Matsuyama, 1985).
Catalytic Dimerization : Ruthenium-catalyzed dimerization of di-t-butylacetylene to cis-1,4-di-t-butylbutatriene involves a complex reaction mechanism with the involvement of a ruthenium-diacetylide intermediate. This process exemplifies the sophisticated chemistry possible with di-t-butylacetylene (Wakatsuki, Satoh, & Yamazaki, 1989).
properties
IUPAC Name |
2,2,5,5-tetramethylhex-3-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-9(2,3)7-8-10(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVDWKZNFZMSOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169965 | |
Record name | Di-t-butylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-t-butylacetylene | |
CAS RN |
17530-24-4 | |
Record name | Di-t-butylacetylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017530244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-t-butylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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